![molecular formula C11H10ClN3 B3139952 N-allyl-7-chloro-4-quinazolinamine CAS No. 477861-98-6](/img/structure/B3139952.png)
N-allyl-7-chloro-4-quinazolinamine
Overview
Description
“N-allyl-7-chloro-4-quinazolinamine” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Scientific Research Applications
Synthesis and Catalytic Applications
N-allyl-7-chloro-4-quinazolinamine and its derivatives are actively researched in the field of synthetic organic chemistry, particularly for their utility in asymmetric catalysis. The synthesis of axially chiral ligands, including quinazolinamine derivatives, is crucial for facilitating various catalytic reactions. These compounds have been applied in rhodium-catalyzed hydroboration of vinylarenes and palladium-catalyzed allylic alkylation, showcasing their versatility in organic synthesis and the potential for creating enantiopure compounds. The development of such ligands provides a pathway to diverse chiral molecules that are significant in pharmaceuticals and materials science (Fleming, Müller‐Bunz, & Guiry, 2010).
Molecular Studies and Drug Design
The structural and spectroscopic investigation of quinazolinamine derivatives, like AG-1478, is vital for understanding their bioactive conformation and interaction with biological targets. Studies utilizing techniques like UV-Vis absorption spectroscopy and density functional theory (DFT) offer insights into the conformations of these compounds, which is essential for drug design, especially in targeting protein kinases involved in cancer and other diseases (Khattab, Chatterjee, Clayton, & Wang, 2016).
Antitumor and Antimicrobial Activities
Quinazolinamine derivatives are also explored for their biological activities, notably in antitumor and antimicrobial applications. Certain quinazolinamine compounds have demonstrated potential in inhibiting tumor growth and proliferation in various cancer cell lines, offering a promising avenue for developing new anticancer therapies. Additionally, their application in antimicrobial studies reveals their capability to combat multidrug-resistant bacteria, highlighting their significance in addressing current challenges in infectious diseases (Alafeefy, 2011).
Mechanism of Action
Target of Action
N-allyl-7-chloro-4-quinazolinamine, also known as 7-chloro-N-prop-2-enylquinazolin-4-amine, is a derivative of quinazoline, a class of compounds that have been found to exhibit a wide range of biopharmaceutical activities Quinazoline derivatives have been reported to interact with various biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .
Biochemical Pathways
Quinazoline derivatives have been reported to influence a variety of biochemical pathways, often related to their targets of action . These can include pathways involved in cell growth and proliferation, inflammation, and various disease processes .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Future Directions
Quinazoline and quinazolinone derivatives have emerged as a privileged class of nitrogen-containing heterocyclic scaffolds, exhibiting a broad spectrum of pharmacological activities . This has encouraged medicinal chemists to investigate these fused heterocycles as novel drug molecules . Therefore, “N-allyl-7-chloro-4-quinazolinamine” and its derivatives may hold promise for future drug discovery and optimization efforts.
properties
IUPAC Name |
7-chloro-N-prop-2-enylquinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-2-5-13-11-9-4-3-8(12)6-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXXHDVDHJKACW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.